4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid
Description
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative characterized by a 4-methylphenoxymethyl substituent at position 2 and a methyl group at position 4 of the thiazole ring. Thiazole derivatives are renowned for their diverse pharmacological activities, including antidiabetic, anti-inflammatory, and enzyme-inhibitory properties, often attributed to their structural versatility and ability to interact with biological targets . This compound’s unique substitution pattern distinguishes it from other thiazole analogs, influencing its physicochemical properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-3-5-10(6-4-8)17-7-11-14-9(2)12(18-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGXHAGGSWSNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid (commonly referred to as compound 1) is a thiazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and anti-diabetic effects, supported by relevant studies and data.
- Molecular Formula : C12H11NO3S
- Molecular Weight : 249.29 g/mol
- CAS Number : 875858-78-9
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that similar thiazole compounds exhibit significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 1.95 µg/mL against certain Staphylococcus species, indicating strong bioactivity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Methyl-2-(4-methylphenoxy)methyl-1,3-thiazole-5-carboxylic Acid | TBD | TBD |
| Related Thiazole Derivative | 1.95 | Staphylococcus spp. |
| Related Thiazole Derivative | 15.62 | Enterococcus faecalis |
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. A study highlighted that certain thiazoles can induce apoptosis in cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The presence of specific functional groups in the thiazole structure enhances cytotoxic activity.
Case Study : In a comparative study of various thiazole derivatives, compound 1 was noted for its ability to interact with Bcl-2 proteins, a key regulator of apoptosis in cancer cells. This interaction was primarily through hydrophobic contacts, suggesting a potential pathway for therapeutic intervention .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | TBD | Jurkat (anti-Bcl-2) |
| Compound X | <1.98 | A-431 |
Anti-Diabetic Effects
Emerging evidence suggests that thiazole compounds may improve insulin sensitivity and lipid profiles in diabetic models. For example, a study involving a structurally similar thiazole derivative demonstrated significant reductions in blood glucose and lipid levels in diabetic rats following treatment .
Mechanism of Action :
- Oxidative Stress Reduction : Administration of thiazoles led to increased levels of antioxidants like glutathione (GSH) and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels.
- Histopathological Improvements : Treatment normalized pancreatic morphology and improved β-cell counts in diabetic models .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. The presence of electron-donating groups such as methyl or methoxy groups on the phenyl ring has been correlated with enhanced activity against various targets, including cancer cells and bacteria .
Scientific Research Applications
Biological Activities
The compound has shown promise in several biological applications:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in treating inflammatory diseases.
Applications in Scientific Research
The applications of this compound extend into various research domains:
Pharmaceutical Development
- The compound serves as a lead structure for synthesizing new drugs targeting bacterial infections and cancer.
- Its derivatives are being explored for enhanced potency and reduced toxicity.
Biochemical Studies
- Used as a biochemical probe to study thiazole-related metabolic pathways.
- Investigated for its interactions with specific enzymes and receptors, contributing to understanding drug-receptor dynamics.
Material Science
- Potential applications in developing novel materials due to its unique chemical structure.
- Research is ongoing to explore its use in polymer chemistry and nanomaterials.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study suggests that modifications to the thiazole ring can enhance activity further.
Case Study 2: Anticancer Activity
In a research article featured in Cancer Letters, researchers investigated the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development |
| Anticancer | Induces apoptosis in cancer cells; potential for new cancer therapies |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases |
| Pharmaceutical Development | Lead structure for new drug synthesis targeting infections and cancer |
| Biochemical Studies | Probes metabolic pathways; studies on enzyme interactions |
| Material Science | Potential use in developing novel materials and polymers |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural differences and properties of 4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid and related compounds:
Key Observations
Substituent Effects on Bioactivity: The 4-methylphenoxymethyl group in the target compound may enhance lipid solubility and membrane permeability compared to simpler phenyl or trifluoromethylphenyl analogs .
The isopropoxy substituent in increases rotatable bonds (3 vs. 1–2 in other analogs), improving conformational flexibility and solubility in organic solvents.
Biological Relevance: Thiazole derivatives with amino or phenoxy groups (e.g., ) demonstrate antidiabetic activity by modulating oxidative stress and insulin sensitivity in preclinical models. γ-Amino thiazole-carboxylic acids (e.g., in ) form stable 9-helix structures, mimicking 310-helices in proteins, and inhibit amyloid aggregation implicated in Alzheimer’s disease and diabetes.
Preparation Methods
Nucleophilic Substitution Strategies
The bromomethyl intermediate undergoes nucleophilic substitution with 4-methylphenol under basic conditions.
Representative Procedure :
-
Reagents :
-
Conditions :
Yield Optimization :
Alternative Coupling Approaches
For substrates with poor leaving-group mobility, Mitsunobu or Ullmann-type couplings may be employed:
-
Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-methylphenol directly to a hydroxymethyl precursor.
-
Ullmann Coupling : Copper-catalyzed coupling under thermal conditions, though this risks decarboxylation of the ester.
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid.
Standard Hydrolysis Protocol :
-
Reagents :
-
Conditions :
Yield and Purity :
-
Typical yields range from 75–90% after recrystallization from ethanol/water.
-
HPLC purity exceeds 98% when residual sodium salts are thoroughly removed via aqueous washes.
Alternative Synthetic Routes
Direct Functionalization of Preformed Thiazoles
Bromination of 4-methyl-2-methylthiazole-5-carboxylic acid at the 2-methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) generates the 2-(bromomethyl) intermediate. Subsequent substitution with 4-methylphenol proceeds as above.
Challenges :
One-Pot Tandem Synthesis
Critical Analysis of Methodologies
Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Substitution | 85 | 98 | High |
| Mitsunobu Coupling | 78 | 97 | Moderate |
| One-Pot Tandem | 55 | 95 | Low |
Side Reactions and Mitigation
-
Ester Hydrolysis During Substitution : Minimized by using aprotic solvents (DMF, THF) and avoiding aqueous bases.
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Oxidation of Thiazole Sulfur : Additives like BHT or conducting reactions under nitrogen suppress sulfoxide formation.
Industrial-Scale Considerations
For kilogram-scale production, the Hantzsch-substitution-hydrolysis sequence is preferred:
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid and its derivatives?
The synthesis typically involves cyclization of thioamide intermediates or hydrolysis of ester precursors. For example, ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate can be hydrolyzed under acidic conditions (6M HCl, reflux, 80–90°C) to yield the carboxylic acid derivative with 85–90% efficiency . Alternative routes may involve coupling reactions with substituted phenoxy groups, followed by purification via recrystallization or column chromatography.
Q. How is the purity and structural integrity of this compound verified in research settings?
Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, while structural confirmation relies on spectroscopic techniques:
- NMR (¹H/¹³C) to confirm proton and carbon environments.
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- X-ray crystallography provides definitive structural elucidation, resolving bond lengths and angles.
- 2D NMR (e.g., COSY, HSQC) clarifies connectivity in complex substituents like the (4-methylphenoxy)methyl group.
- Elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields when synthesizing thiazole-carboxylic acid derivatives under varying conditions?
Yield optimization involves:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Reflux conditions (80–90°C) favor hydrolysis of ester precursors to carboxylic acids .
Controlled experiments comparing yields under acidic vs. basic hydrolysis (e.g., 85–90% yield with HCl vs. 78% with NaOH) highlight condition-dependent reactivity .
Q. How do researchers address discrepancies in biological activity data between similar thiazole-carboxylic acid derivatives?
Contradictory bioactivity results are resolved through:
- Comparative SAR (Structure-Activity Relationship) studies : Systematic variation of substituents (e.g., trifluoromethyl vs. methylphenoxy groups) to isolate pharmacophore contributions .
- Dose-response assays : Quantifying IC₅₀ values under standardized conditions (e.g., enzyme inhibition or cell viability assays).
- Metabolic stability tests : Assessing compound degradation in vitro (e.g., liver microsome models) .
Q. What computational methods are utilized to predict the binding affinity of this compound with biological targets?
- Molecular docking (AutoDock, Glide) models interactions with target proteins (e.g., kinases or receptors), prioritizing compounds with favorable binding scores.
- MD (Molecular Dynamics) simulations evaluate binding stability over time, identifying key residues in hydrogen bonding or hydrophobic interactions .
For example, derivatives with trifluoromethyl groups show enhanced binding due to increased lipophilicity and π-stacking interactions .
Q. How does the introduction of substituents (e.g., trifluoromethyl groups) influence the physicochemical properties and bioactivity of thiazole-carboxylic acid derivatives?
- Physicochemical effects : Trifluoromethyl groups increase logP (lipophilicity) and metabolic stability but may reduce aqueous solubility.
- Bioactivity modulation : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic pockets in target proteins, as seen in antimicrobial or anti-inflammatory assays .
Comparative studies with methylphenoxy substituents reveal trade-offs between potency and pharmacokinetic profiles .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Amber glass bottles at –20°C to prevent photodegradation and hydrolysis.
- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions.
- Safety : Follow GHS guidelines for acute toxicity (Category 4) via oral/dermal/inhalation routes, including fume hood use and PPE (gloves, lab coats) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
